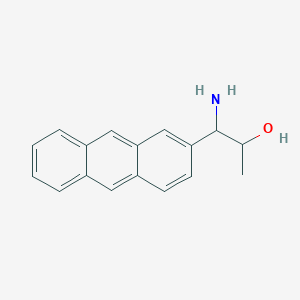

1-Amino-1-(2-anthryl)propan-2-OL

Description

1-Amino-1-(2-anthryl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-anthryl substituent. This compound is structurally characterized by a propan-2-ol backbone substituted with an amino group and a bulky anthracene-based aromatic system at the 1-position. Its applications likely span pharmaceutical intermediates, asymmetric synthesis, or materials science, though specific uses require further investigation.

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-amino-1-anthracen-2-ylpropan-2-ol |

InChI |

InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3 |

InChI Key |

IEUXOJZOMJGBBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(2-anthryl)propan-2-OL involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production .

Chemical Reactions Analysis

1-Amino-1-(2-anthryl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis

1-Amino-1-(2-anthryl)propan-2-OL serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be utilized in the development of enantiomerically pure drugs, which are critical for enhancing therapeutic efficacy and reducing side effects.

- Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to create novel antidepressant agents. These compounds have shown promising results in preclinical trials, indicating potential for further development into effective medications.

Material Science Applications

Polymer Production

The compound is used in the production of polymers, particularly polyurethane foams and coatings. Its amino alcohol functionality contributes to the formation of cross-linked structures that enhance the mechanical properties of the resulting materials.

| Application | Description | Benefits |

|---|---|---|

| Polyurethane Foams | Used as a chain extender or cross-linker | Improved durability and flexibility |

| Coatings | Acts as a curing agent in waterborne coatings | Enhanced adhesion and weather resistance |

Catalytic Applications

Catalyst Development

this compound is also explored as a ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances catalytic activity in various reactions, including asymmetric synthesis.

- Case Study: Asymmetric Catalysis

In studies involving asymmetric hydrogenation reactions, this compound has been utilized to improve selectivity towards desired enantiomers, showcasing its potential in fine chemical synthesis.

Environmental Applications

Green Chemistry Initiatives

The compound’s properties are being investigated for use in environmentally friendly processes, such as CO2 capture and conversion technologies. Its role as a catalyst or co-catalyst can facilitate the transformation of CO2 into valuable chemicals.

Biochemical Research

Enzyme Studies

Research indicates that this compound can influence enzyme activity and stability. It is being studied for its potential to enhance the performance of biocatalysts used in industrial applications.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The anthryl group may interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Backbone | Aromatic System | CAS Number |

|---|---|---|---|---|

| 1-Amino-1-(2-anthryl)propan-2-OL | Amino, 2-anthryl | Propan-2-ol | Anthracene | Not provided |

| (S)-2-Amino-1,1-diphenylpropan-1-ol | Amino, diphenyl | Propan-1-ol | Phenyl | W8458 (Catalog) |

| 2-Amino-2-Methyl-Propan-1-OL | Amino, methyl | Propan-1-ol | None | 124-68-5 |

| 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol | Amino, 2,5-dimethylphenyl | Propan-2-ol | Dimethylphenyl | 1017419-02-1 |

| Metoprolol Tartrate | Ethylamino, phenoxy | Propan-2-ol | Methoxyethylphenoxy | 56392-17-7 |

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Aromatic Substituent Impact: The anthryl group in this compound significantly increases hydrophobicity compared to phenyl or alkyl-substituted analogs like (S)-2-Amino-1,1-diphenylpropan-1-ol or 2-Amino-2-Methyl-Propan-1-OL . This reduces water solubility and elevates boiling points due to increased molecular weight and π-π interactions.

- Hydrogen Bonding: All compounds feature -OH and -NH₂ groups, enabling hydrogen bonding. However, steric hindrance from bulky substituents (e.g., anthryl) may reduce intermolecular H-bonding efficiency compared to simpler analogs like 2-Amino-2-Methyl-Propan-1-OL .

Biological Activity

1-Amino-1-(2-anthryl)propan-2-OL, with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol, is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by an anthracene moiety, suggests potential interactions with biological systems, making it a subject of research for its biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO |

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | 1-amino-1-anthracen-2-ylpropan-2-ol |

| InChI | InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3 |

| Canonical SMILES | CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biomolecules. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying their activity. Meanwhile, the anthracene component may engage with hydrophobic regions of proteins, influencing their functionality.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes play a critical role.

Interaction with Receptors: There is evidence that this compound can bind to certain receptors, affecting signaling pathways that are crucial in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Studies: A study published in the Journal of Organic Chemistry demonstrated the compound's ability to scavenge free radicals effectively, indicating its potential use as a natural antioxidant in food and pharmaceutical applications .

- Enzyme Interaction Analysis: Research conducted using fluorescence spectroscopy revealed that this compound interacts with key metabolic enzymes. The binding affinity was quantified using various kinetic assays, showing significant inhibition at micromolar concentrations .

- Therapeutic Applications: Ongoing research is investigating the compound's role in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires thorough investigation. Current data suggest low toxicity in preliminary animal studies; however, comprehensive toxicological assessments are necessary before considering clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.